molecular formula C12H9F3N4O3S B5522990 2,2,2-trifluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

2,2,2-trifluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B5522990
M. Wt: 346.29 g/mol
InChI Key: QKMZWBCSVYAFQJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their antimicrobial properties and have been widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide typically involves a multi-step process. One common method starts with the reaction of 2-(trifluoromethyl)aniline with pyridine in the presence of a suitable catalyst. The intermediate product is then reacted with sulfonyl chloride to introduce the sulfonamide group. The final step involves the acylation of the intermediate with trifluoroacetic anhydride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2,2,2-Trifluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)acetamide
  • 2,2,2-Trifluoro-N-[4-(4-methyl-pyrimidin-2-ylsulfamoyl)-phenyl]acetamide
  • 2,2,2-Trifluoro-N-{4-[(Pyridin-2-Yl)Sulfamoyl]Phenyl}Acetamide

Uniqueness

2,2,2-Trifluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where stability and bioavailability are crucial .

Properties

IUPAC Name

2,2,2-trifluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4O3S/c13-12(14,15)10(20)18-8-2-4-9(5-3-8)23(21,22)19-11-16-6-1-7-17-11/h1-7H,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMZWBCSVYAFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641220
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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